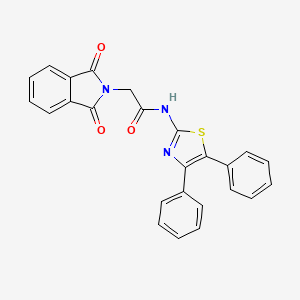

2-(1,3-dioxoisoindolin-2-yl)-N-(4,5-diphenylthiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

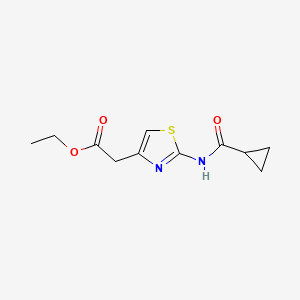

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(4,5-diphenylthiazol-2-yl)acetamide is a novel molecule that has been synthesized and evaluated for its potential biological activities. The structure of the compound suggests that it is derived from isoindolinone and thiazole moieties, which are known to exhibit various pharmacological properties. The presence of the 1,3-dioxoisoindolin-2-yl group indicates that the compound may have anti-inflammatory properties, as similar structures have been synthesized and evaluated for such activity .

Synthesis Analysis

The synthesis of related compounds involves the use of microwave-assisted cyclocondensation reactions, which are efficient and can be performed using a microsynth microwave reactor. For instance, a series of compounds with the 1,3-dioxoisoindolin-2-yl moiety were synthesized by reacting N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide with mercapto succinic acid in the presence of anhydrous zinc chloride as a catalyst . Although the exact synthesis of this compound is not detailed, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, with multiple fused rings contributing to its potential biological activity. The 1,3-dioxoisoindolin-2-yl group is a common feature in compounds with biological activity, and the N-(4,5-diphenylthiazol-2-yl) moiety could add to the compound's ability to interact with biological targets. Molecular docking studies, as performed with similar compounds, could provide insights into the binding affinity towards various proteins, such as human serum albumin (HSA), which is important for understanding the pharmacokinetics of the compound .

Chemical Reactions Analysis

The compound may undergo various chemical reactions due to the presence of reactive functional groups. The acetamide moiety could be involved in hydrolysis reactions, while the thiazole ring might participate in electrophilic substitution reactions. The 1,3-dioxoisoindolin-2-yl group could also be reactive towards nucleophiles. These reactions could be exploited to further modify the compound and enhance its biological activity or to conjugate it with other molecules for targeted delivery.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The compound is likely to be solid at room temperature, and its solubility in organic solvents and water would depend on the nature of the substituents and the overall polarity of the molecule. The presence of the acetamide group suggests that the compound could form hydrogen bonds, which would affect its melting point, boiling point, and solubility. The compound's stability could be assessed through studies similar to those performed on related molecules, which include evaluating its resistance to various conditions such as heat, light, and pH changes .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Activity

- Synthesis and Evaluation of Derivatives : A study synthesized and evaluated derivatives of this compound for anti-inflammatory activity using in vitro and in vivo models. The results demonstrated promising anti-inflammatory effects (Nikalje, Hirani, & Nawle, 2015).

Anticonvulsant Agents

- Potential Anticonvulsant Properties : Research focused on designing and synthesizing derivatives as potential anticonvulsant agents. These compounds were tested for their efficacy in models of seizures and showed protection against seizures, indicating their potential as anticonvulsant agents (Nikalje, Khan, & Ghodke, 2011).

Antimicrobial Activity

- Evaluation as Antimicrobial Agents : Some derivatives were synthesized and evaluated for their antimicrobial activities. The findings indicated that certain compounds exhibited promising antibacterial and antifungal activities (Patel & Dhameliya, 2010).

Anti-Cancer Agents

- Role in Colorectal Cancer Treatment : A study investigated the role of derivatives in colorectal cancer treatment. These compounds showed significant inhibition of cancer cell proliferation, suggesting their potential in cancer therapy (Ilyas et al., 2021).

Material Science

- Synthesis of New Polyamides : This compound was used in the synthesis of new optically active polyamides with potential applications in material science. The synthesized polyamides were characterized for their properties (Faghihi, Absalar, & Hajibeygi, 2010).

Propiedades

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17N3O3S/c29-20(15-28-23(30)18-13-7-8-14-19(18)24(28)31)26-25-27-21(16-9-3-1-4-10-16)22(32-25)17-11-5-2-6-12-17/h1-14H,15H2,(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPVENKXMMNMDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amino}acetamide](/img/structure/B2502802.png)

![N-[4-(4-Propan-2-ylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2502803.png)

![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2502808.png)

![6-(4-Chlorophenyl)-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2502810.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2502813.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride](/img/structure/B2502818.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2502820.png)